4-Nitrobenzyl O-acetyl-L-serinate hydrochloride 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride
Brand Name: Vulcanchem
CAS No.: 870820-71-6
VCID: VC2889218
InChI: InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1
SMILES: CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Molecular Formula: C12H15ClN2O6
Molecular Weight: 318.71 g/mol

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride

CAS No.: 870820-71-6

Cat. No.: VC2889218

Molecular Formula: C12H15ClN2O6

Molecular Weight: 318.71 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride - 870820-71-6

Specification

CAS No. 870820-71-6
Molecular Formula C12H15ClN2O6
Molecular Weight 318.71 g/mol
IUPAC Name (4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1
Standard InChI Key RLZHJUOZKFPKHA-MERQFXBCSA-N
Isomeric SMILES CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
SMILES CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Canonical SMILES CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is identified by its CAS number 870820-71-6. According to chemical database records, its IUPAC name is (4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride . This nomenclature precisely describes its structure, highlighting the stereochemistry of the serine residue (L-configuration or S-designation), the acetylation of the hydroxyl group, and the 4-nitrobenzyl esterification of the carboxylic acid function.

The compound's molecular formula is C₁₂H₁₅ClN₂O₆, corresponding to a molecular weight of 318.71 g/mol . This formula accounts for all structural components, including the chloride counter-ion that forms the hydrochloride salt.

Structural Components

The structure of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can be analyzed in terms of its constituent functional groups:

  • L-Serine core: The amino acid backbone providing the chiral center and amino functionality

  • O-Acetyl group: Attached to the serine side-chain hydroxyl, serving as a protecting group

  • 4-Nitrobenzyl ester: A protecting group for the carboxylic acid function, featuring an electron-withdrawing nitro group

  • Hydrochloride salt: The amino group is protonated with a chloride counter-ion, affecting solubility and stability

This combination of functional groups creates a molecule with specialized chemical behavior suitable for particular research applications.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight318.71 g/mol
Physical StateSolidInferred
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Chemical Properties

The chemical behavior of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can be predicted based on its functional groups and comparison with related compounds:

  • The protonated amino group (-NH₃⁺) makes the compound a salt, likely enhancing water solubility compared to the free base form.

  • The O-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, similar to the behavior of O-acetyl-L-serine, which is "an intermediate in the biosynthesis of the amino acid cysteine in bacteria" .

  • The 4-nitrobenzyl ester group typically requires specific conditions for cleavage, making it a useful protecting group in organic synthesis. The electron-withdrawing nitro group enhances the stability of this ester compared to unsubstituted benzyl esters.

  • As with many amino acid derivatives, the compound likely exhibits chiroptical properties due to the stereogenic center at the α-carbon of the serine residue.

Synthesis and Preparation Methods

Comparison with Related Syntheses

The preparation would share similarities with documented syntheses of serine derivatives. For instance, the synthesis of "N-carbobenzoxy L-serine methyl ester hydrochloride" described by Fruton involves protecting group strategies similar to those potentially employed for our compound of interest . The key difference would be the use of 4-nitrobenzyl alcohol instead of methanol for the esterification step.

Additionally, the formation of the O-acetyl group would parallel reactions described for O-acetyl-L-serine, a compound recognized as "an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen" .

Applications and Research Significance

Protective Group Chemistry

The primary significance of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride appears to be in the field of protective group chemistry, particularly for peptide synthesis and other applications requiring selective reactivity of amino acid functional groups.

The 4-nitrobenzyl group serves as a carboxylic acid protecting group that can be selectively removed under specific conditions, while the O-acetyl group protects the serine hydroxyl function. These protective strategies enable controlled reactivity in complex synthetic sequences.

Research and Development Applications

As indicated in the safety data sheet, 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is designated "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This classification suggests its primary use in laboratory research settings rather than industrial applications.

Potential research applications may include:

  • Building block in peptide synthesis requiring protected serine residues

  • Model compound for studying enzymatic reactions involving O-acetylated serine

  • Intermediate in the synthesis of more complex molecules containing modified serine residues

Comparative Analysis with Related Compounds

Structural Relationship to O-Acetylserine

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride shares the O-acetylation pattern with O-acetyl-L-serine, a compound that has significant biochemical relevance. O-acetyl-L-serine is "an intermediate in the biosynthesis of the amino acid cysteine in bacteria" and "has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite" .

The key difference is the additional 4-nitrobenzyl esterification and hydrochloride salt formation in our compound of interest, which alters its physicochemical properties and reactivity profile.

Comparison with N-Protected Serine Derivatives

The compound bears structural similarities to N-protected serine derivatives such as those described in the literature. For example, N-carbobenzoxy L-serinhydrazide represents another protected form of serine with different protective groups and functional modifications .

While both compounds involve protected forms of serine, they differ in their pattern of protection and the specific functional groups introduced, leading to distinct chemical behaviors and applications.

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